molecular formula C38H46O9 B10754022 Garcinolic acid

Garcinolic acid

Cat. No.: B10754022
M. Wt: 646.8 g/mol
InChI Key: VDSCKSOYNLTQSY-VGJPRPLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Garcinolic acid is a natural compound found in the resin of Garcinia hanburyi trees, commonly known as gamboge. This compound belongs to the xanthone family and is known for its complex structure and significant biological activities. This compound has been traditionally used in Eastern medicine and has recently gained attention for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Garcinolic acid can be synthesized through various chemical reactions involving the xanthone core structure. The synthesis typically involves the formation of the xanthone ring system followed by functionalization to introduce the specific substituents present in this compound. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the resin of Garcinia hanburyi trees. The resin is collected and subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound in its pure form. This method ensures the large-scale production of this compound for research and therapeutic purposes .

Chemical Reactions Analysis

Types of Reactions: Garcinolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound .

Scientific Research Applications

Garcinolic acid has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound for studying the reactivity and properties of xanthones.

    Biology: In biological research, this compound is studied for its ability to modulate protein-protein interactions, particularly in the context of transcriptional coactivators.

    Medicine: this compound exhibits significant therapeutic potential due to its anti-inflammatory, antioxidant, and anticancer properties. .

    Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

Garcinolic acid exerts its effects through multiple mechanisms:

    Protein-Protein Interactions: this compound allosterically blocks the CBP/p300 KIX PPI network by binding to a non-canonical site, inhibiting KIX-dependent transcription.

    P2X7 Receptor Modulation: this compound acts as a positive modulator of the purinergic P2X7 receptors, facilitating cellular responses mediated by these receptors.

Comparison with Similar Compounds

Garcinolic acid is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:

Compared to these compounds, this compound stands out for its ability to modulate protein-protein interactions and its selective inhibition of the CBP/p300 KIX PPI network .

Properties

Molecular Formula

C38H46O9

Molecular Weight

646.8 g/mol

IUPAC Name

(4R)-4-[(E)-3-carboxybut-2-enyl]-14-hydroxy-6,6,18-trimethyl-21-(3-methylbut-2-enyl)-18-(4-methylpent-3-enyl)-12-oxo-2,5,19-trioxapentacyclo[11.8.0.03,7.03,11.015,20]henicosa-1(13),10,14,16,20-pentaene-4-carboxylic acid

InChI

InChI=1S/C38H46O9/c1-21(2)11-10-18-36(8)19-17-24-29(39)28-30(40)26-12-9-13-27-35(6,7)47-37(34(43)44,20-16-23(5)33(41)42)38(26,27)46-32(28)25(31(24)45-36)15-14-22(3)4/h11-12,14,16-17,19,27,39H,9-10,13,15,18,20H2,1-8H3,(H,41,42)(H,43,44)/b23-16+/t27?,36?,37-,38?/m0/s1

InChI Key

VDSCKSOYNLTQSY-VGJPRPLGSA-N

Isomeric SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C(CCC=C4C3=O)C(O[C@@]5(C/C=C(\C)/C(=O)O)C(=O)O)(C)C)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C(CCC=C4C3=O)C(OC5(CC=C(C)C(=O)O)C(=O)O)(C)C)O)C)C

Origin of Product

United States

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